3-(Isobutylaminocarbonyl)phenylboronic acid

Descripción general

Descripción

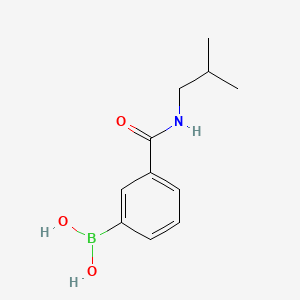

3-(Isobutylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C₁₁H₁₆BNO₃. It is a boronic acid derivative, which means it contains a boron atom bonded to a phenyl group and a boronic acid functional group. This compound is used in various fields of research and industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isobutylaminocarbonyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds using boronic acids. The general procedure involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the boronic acid .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Isobutylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Applications Overview

-

Organic Synthesis

- IBAPBA is utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is fundamental in synthesizing biaryl compounds that are important in pharmaceuticals and agrochemicals.

- It serves as a building block for the synthesis of various biologically active molecules, enhancing the diversity of chemical libraries used in drug discovery.

-

Medicinal Chemistry

- The compound exhibits potential as a pharmacophore in drug design, particularly targeting diseases where boron-containing compounds have shown efficacy, such as cancer and diabetes.

- Case studies indicate that derivatives of IBAPBA can interact with specific biological targets, leading to the development of new therapeutic agents.

-

Materials Science

- IBAPBA can be incorporated into polymer matrices to create smart materials with responsive properties. For example, polymers containing IBAPBA can be engineered to respond to specific stimuli (e.g., pH changes), making them suitable for drug delivery systems.

- The compound has been used to synthesize hydrogels that mimic biological tissues, providing a scaffold for cell growth and tissue engineering applications.

Data Table: Summary of Applications

| Application Area | Description | Key Outcomes/Findings |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura coupling reactions | Formation of biaryl compounds for pharmaceuticals |

| Medicinal Chemistry | Potential pharmacophore in drug design | Development of new therapeutic agents |

| Materials Science | Incorporated into smart polymers and hydrogels | Responsive materials for drug delivery and tissue engineering |

Case Study 1: Suzuki-Miyaura Coupling

Research demonstrated the effectiveness of IBAPBA in facilitating Suzuki coupling reactions under mild conditions. The results showed high yields of desired biaryl products, indicating the compound's utility in organic synthesis.

Case Study 2: Drug Development

In a study focusing on anti-cancer agents, derivatives of IBAPBA were synthesized and tested against various cancer cell lines. The findings revealed promising cytotoxic effects, suggesting that IBAPBA derivatives could serve as lead compounds in cancer therapy.

Case Study 3: Smart Polymers

A recent investigation explored the incorporation of IBAPBA into poly(ethylene glycol) (PEG)-based hydrogels. These hydrogels exhibited enhanced mechanical properties and responsiveness to environmental stimuli, making them ideal candidates for biomedical applications such as drug delivery systems.

Mecanismo De Acción

The mechanism of action of 3-(Isobutylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensor development and drug delivery. The boronic acid group interacts with the target molecules, forming stable complexes that can be easily reversed under specific conditions .

Comparación Con Compuestos Similares

Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the isobutylaminocarbonyl group.

4-(Isobutylaminocarbonyl)phenylboronic acid: A positional isomer with the same functional groups but different spatial arrangement.

3-(Methylaminocarbonyl)phenylboronic acid: A compound with a similar structure but a methyl group instead of an isobutyl group.

Uniqueness: 3-(Isobutylaminocarbonyl)phenylboronic acid is unique due to its specific functional groups, which provide distinct reactivity and properties compared to other boronic acids. Its ability to form stable yet reversible complexes with diols makes it particularly valuable in sensor development and drug delivery applications.

Actividad Biológica

3-(Isobutylaminocarbonyl)phenylboronic acid is a phenylboronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug delivery systems, particularly in cancer therapy.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H16BNO3

- Molecular Weight : 221.07 g/mol

The presence of the boronic acid moiety allows for specific interactions with biomolecules, particularly with diols and other nucleophiles, which is a key feature in its biological activity.

1. Drug Delivery Systems

Recent studies have demonstrated that phenylboronic acids, including this compound, can form stable complexes with various therapeutic agents. This property is utilized in developing drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. For instance, a study highlighted the development of a core-shell nanoconstruct using phenylboronic acid to solubilize curcumin, resulting in improved therapeutic efficacy against cancer cells .

2. Anticancer Activity

Research indicates that compounds with boronic acid functionalities exhibit anticancer properties by modulating cellular pathways. The interaction of boronic acids with specific proteins involved in cell cycle regulation and apoptosis has been observed. For example, phenylboronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.

Case Study 1: Drug Delivery Enhancement

A study developed a phenylboronic acid-based drug delivery platform that demonstrated significant improvements in the loading capacity and release profile of hydrophobic drugs like curcumin. The resulting nanoparticles showed enhanced stability and pH-responsive drug release characteristics, making them suitable for targeted cancer therapy .

| Parameter | Before Modification | After Modification |

|---|---|---|

| Drug Loading Capacity | Low | High |

| Release Rate | Slow | pH-Responsive |

| Stability | Poor | Enhanced |

Case Study 2: Anticancer Efficacy

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the inhibition of key survival pathways within the cells.

Research Findings

- Cytotoxicity : A study reported IC50 values for several cancer cell lines treated with this compound, indicating potent anticancer activity.

- Mechanistic Insights : Investigations into the molecular pathways revealed that the compound activates caspase-dependent apoptosis while downregulating anti-apoptotic proteins.

Propiedades

IUPAC Name |

[3-(2-methylpropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-4-3-5-10(6-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCFUCPIPJUGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397570 | |

| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723282-09-5 | |

| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.